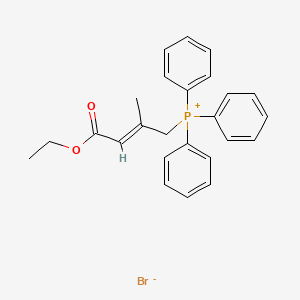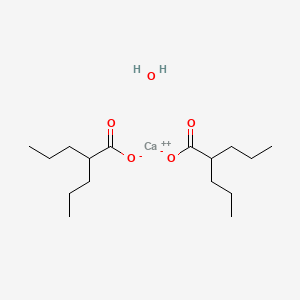
calcium;2-propylpentanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-propylpentanoate;hydrate, also known as calcium valproate hydrate, is a chemical compound that consists of calcium ions and 2-propylpentanoate ions in a hydrated form. This compound is primarily known for its use in the pharmaceutical industry, particularly in the treatment of epilepsy and bipolar disorder. The presence of calcium ions enhances the stability and bioavailability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;2-propylpentanoate;hydrate can be synthesized through the reaction of 2-propylpentanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, and the resulting product is then crystallized to obtain the hydrated form.
-
Reaction with Calcium Hydroxide:
Reactants: 2-propylpentanoic acid and calcium hydroxide
Conditions: Aqueous medium, room temperature
Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium hydroxide is added slowly with constant stirring. The mixture is allowed to react until complete dissolution, followed by crystallization to obtain this compound.
-
Reaction with Calcium Carbonate:
Reactants: 2-propylpentanoic acid and calcium carbonate
Conditions: Aqueous medium, elevated temperature
Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium carbonate is added. The mixture is heated to facilitate the reaction, and the resulting solution is cooled to crystallize the hydrated compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using the same principles as the laboratory methods. The process is optimized for efficiency and yield, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-propylpentanoate;hydrate undergoes various chemical reactions, including:
-
Hydrolysis:
Reagents: Water
Conditions: Room temperature
Products: 2-propylpentanoic acid and calcium hydroxide
-
Substitution Reactions:
Reagents: Halogenating agents (e.g., chlorine, bromine)
Conditions: Elevated temperature
Products: Halogenated derivatives of 2-propylpentanoic acid
-
Complexation Reactions:
Reagents: Ligands (e.g., ethylenediaminetetraacetic acid)
Conditions: Aqueous medium
Products: Calcium-ligand complexes
Common Reagents and Conditions
Hydrolysis: Water, room temperature
Substitution: Halogenating agents, elevated temperature
Complexation: Ligands, aqueous medium
Major Products
Hydrolysis: 2-propylpentanoic acid and calcium hydroxide
Substitution: Halogenated derivatives of 2-propylpentanoic acid
Complexation: Calcium-ligand complexes
Wissenschaftliche Forschungsanwendungen
Calcium;2-propylpentanoate;hydrate has several scientific research applications, including:
-
Pharmaceutical Research:
Use: Treatment of epilepsy and bipolar disorder
Mechanism: Modulates neurotransmitter release and stabilizes neuronal activity
-
Biological Studies:
Use: Investigating calcium ion transport and signaling pathways
Mechanism: Acts as a source of calcium ions in biological systems
-
Chemical Synthesis:
Use: Precursor for the synthesis of other calcium-containing compounds
Mechanism: Provides a stable source of calcium ions for various reactions
-
Industrial Applications:
Use: Additive in the production of polymers and resins
Mechanism: Enhances the properties of the final product by providing calcium ions
Wirkmechanismus
The mechanism of action of calcium;2-propylpentanoate;hydrate involves the release of calcium ions and 2-propylpentanoate ions in the body. The calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation. The 2-propylpentanoate ions modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), leading to the stabilization of neuronal activity and reduction of seizure frequency.
Vergleich Mit ähnlichen Verbindungen
Calcium;2-propylpentanoate;hydrate can be compared with other similar compounds, such as:
-
Sodium;2-propylpentanoate:
Similarity: Both compounds contain 2-propylpentanoate ions
Difference: Sodium;2-propylpentanoate contains sodium ions instead of calcium ions, leading to different pharmacokinetic properties
-
Magnesium;2-propylpentanoate:
Difference: Magnesium;2-propylpentanoate contains magnesium ions, which may have different physiological effects compared to calcium ions
-
Calcium;acetylacetonate;hydrate:
Similarity: Both compounds contain calcium ions
Difference: Calcium;acetylacetonate;hydrate contains acetylacetonate ions instead of 2-propylpentanoate ions, leading to different chemical properties and applications
Conclusion
This compound is a versatile compound with significant applications in the pharmaceutical, biological, and industrial fields. Its unique combination of calcium and 2-propylpentanoate ions provides stability and bioavailability, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H32CaO5 |
|---|---|
Molekulargewicht |
344.50 g/mol |
IUPAC-Name |
calcium;2-propylpentanoate;hydrate |
InChI |
InChI=1S/2C8H16O2.Ca.H2O/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
VDHFYFMKJMPDGB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


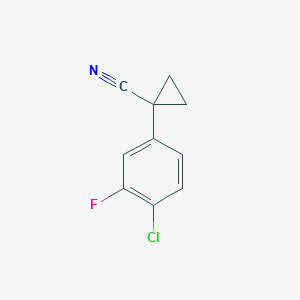
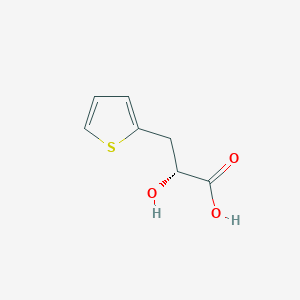

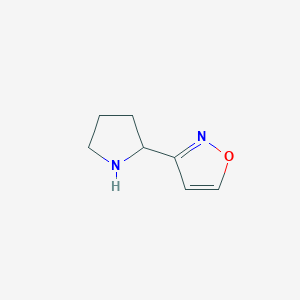


![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
